molecular formula C18H16O5 B13843338 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid

2,3,6-Trimethoxyphenanthrene-9-carboxylic acid

Cat. No.: B13843338
M. Wt: 312.3 g/mol
InChI Key: SDTPCRDDXQVACT-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is an organic compound with the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol It is a phenanthrene derivative characterized by three methoxy groups attached to the phenanthrene ring and a carboxylic acid group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethoxyphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include various phenanthrene derivatives with altered functional groups, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

2,3,6-Trimethoxyphenanthrene-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The compound’s methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
  • 2,5-Dihydroxy-4-methoxyphenanthrene
  • 2,5,9-Trihydroxy-4-methoxy-9,10-dihydrophenanthrene

Uniqueness

2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2,3,6-trimethoxyphenanthrene-9-carboxylic acid

InChI

InChI=1S/C18H16O5/c1-21-11-4-5-12-14(8-11)13-9-17(23-3)16(22-2)7-10(13)6-15(12)18(19)20/h4-9H,1-3H3,(H,19,20)

InChI Key

SDTPCRDDXQVACT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)O)OC)OC

Origin of Product

United States

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